2-amino-5-(2,4-dimethoxyphenyl)-4-hydroxy-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one
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Overview
Description
2-amino-5-(2,4-dimethoxyphenyl)-4-hydroxy-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one is an organic compound that belongs to the class of pyrido[2,3-d]pyrimidines This compound is characterized by its complex structure, which includes an amino group, a dimethoxyphenyl group, and a hydroxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-(2,4-dimethoxyphenyl)-4-hydroxy-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one typically involves multi-step reactions. One common method includes the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of a strong base such as potassium t-butoxide in boiling t-butanol . The reaction conditions often require careful control of temperature and solvent to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
2-amino-5-(2,4-dimethoxyphenyl)-4-hydroxy-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of substituted pyrido[2,3-d]pyrimidines.
Scientific Research Applications
2-amino-5-(2,4-dimethoxyphenyl)-4-hydroxy-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biology: The compound is studied for its role in modulating biological pathways and its potential as a therapeutic agent for various diseases.
Materials Science: It is explored for its use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-amino-5-(2,4-dimethoxyphenyl)-4-hydroxy-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of enzymes such as fibroblast growth factor receptors (FGFRs), leading to the disruption of signaling pathways that regulate cell proliferation and survival . This inhibition can result in the induction of apoptosis in cancer cells and the suppression of tumor growth.
Comparison with Similar Compounds
Similar Compounds
Pemetrexed: A well-known anticancer agent that shares structural similarities with the compound .
Raltitrexed: Another anticancer drug with a similar pyrrolo[2,3-d]pyrimidine core.
Uniqueness
What sets this compound apart is its unique combination of functional groups and its potential for diverse chemical modifications. This versatility makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C15H16N4O4 |
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Molecular Weight |
316.31 g/mol |
IUPAC Name |
2-amino-5-(2,4-dimethoxyphenyl)-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione |
InChI |
InChI=1S/C15H16N4O4/c1-22-7-3-4-8(10(5-7)23-2)9-6-11(20)17-13-12(9)14(21)19-15(16)18-13/h3-5,9H,6H2,1-2H3,(H4,16,17,18,19,20,21) |
InChI Key |
HFKLELCCWQFYNW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2CC(=O)NC3=C2C(=O)NC(=N3)N)OC |
Origin of Product |
United States |
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